2-(Methanesulfinyl)-1-(oxolan-2-yl)ethan-1-one
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Overview
Description
2-(Methylsulfinyl)-1-(tetrahydrofuran-2-yl)ethanone is an organic compound characterized by the presence of a methylsulfinyl group and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfinyl)-1-(tetrahydrofuran-2-yl)ethanone typically involves the reaction of tetrahydrofuran with a suitable sulfoxide precursor under controlled conditions. One common method is the oxidation of a methylthioether derivative using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfinyl)-1-(tetrahydrofuran-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfoxide can be reduced back to a thioether using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfoxide group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA, potassium permanganate, chromium trioxide.
Reducing Agents: LiAlH4, NaBH4.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thioether derivatives.
Substitution: Formation of various substituted ethanone derivatives.
Scientific Research Applications
2-(Methylsulfinyl)-1-(tetrahydrofuran-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methylsulfinyl)-1-(tetrahydrofuran-2-yl)ethanone involves its interaction with molecular targets through its functional groups. The sulfoxide group can participate in redox reactions, while the tetrahydrofuran ring can engage in hydrogen bonding and other non-covalent interactions. These properties enable the compound to modulate various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A structurally similar compound with a methyl group attached to the tetrahydrofuran ring.
Tetrahydrofuran-2-yl oxime ethers: Compounds with an oxime ether functional group attached to the tetrahydrofuran ring.
Uniqueness
2-(Methylsulfinyl)-1-(tetrahydrofuran-2-yl)ethanone is unique due to the presence of both a sulfoxide group and a tetrahydrofuran ring, which confer distinct chemical and physical properties
Properties
CAS No. |
137756-29-7 |
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Molecular Formula |
C7H12O3S |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
2-methylsulfinyl-1-(oxolan-2-yl)ethanone |
InChI |
InChI=1S/C7H12O3S/c1-11(9)5-6(8)7-3-2-4-10-7/h7H,2-5H2,1H3 |
InChI Key |
UQZRSCVJLHSICJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CC(=O)C1CCCO1 |
Origin of Product |
United States |
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